5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 786728-91-4) is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic scaffold fused with a pyrimidine ring. Its molecular formula is C₁₅H₁₄N₂OS₂, with a molecular weight of 302.4 g/mol . Key structural features include:
- Position 5: A 3,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.
- Position 3: A methyl group, contributing to metabolic stability.
The compound’s purity is listed as ≥95%, though pharmacological and toxicological data remain unspecified .
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-8-4-5-10(6-9(8)2)11-7-20-13-12(11)14(18)17(3)15(19)16-13/h4-7H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKXJQPVAJAGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization to form the thieno[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, with modifications at positions 2, 3, 5, and 6 significantly altering their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- Halogenated Aryl Groups : Compounds with 4-fluorophenyl (e.g., ) often exhibit enhanced antimicrobial and kinase inhibitory activities compared to dimethylphenyl derivatives, likely due to improved target binding via halogen bonds .
- Sulfanyl Modifications : Benzylsulfanyl groups (e.g., ) increase molecular weight and may reduce oral bioavailability, whereas free -SH groups (target compound) offer reactivity for prodrug design .
Metabolic Stability: Methyl and ethyl groups at position 3 (target compound vs. ) generally enhance metabolic stability by blocking oxidative pathways.
Synthetic Accessibility :
- Derivatives with simple alkyl/aryl groups (e.g., target compound) are synthesized in fewer steps compared to those requiring boronic acid couplings (e.g., ), reducing production costs .
Safety Profiles: Limited hazard data are available for most analogs, though the absence of acute toxicity warnings (e.g., ) suggests favorable preliminary safety.
Biological Activity
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its antimicrobial effects, and presents relevant research findings and case studies.
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 302.4 g/mol
- CAS Number : 786728-91-4
Biological Activity Overview
The compound exhibits notable biological activities, particularly in antimicrobial applications. Studies have reported its effectiveness against various bacterial strains and its potential as a therapeutic agent.
Antimicrobial Activity
-
Mechanism of Action :
- The thienopyrimidinone ring structure is crucial for its antimicrobial properties. Substituents on this ring enhance its efficacy against microbial pathogens.
-
Research Findings :
- A study demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibited significant antibacterial and antimycobacterial activities. The compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as mycobacterial strains (Mycobacterium tuberculosis) .
- The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had potent activity at low concentrations, suggesting a strong therapeutic potential .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thienopyrimidinone scaffold can enhance biological activity. For instance:
- Substituents at position 5 of the thiouracil nucleus were found to improve antibacterial properties.
- The presence of a methyl group at position 3 was associated with increased potency against certain microbial strains .
Toxicity Studies
Toxicity assessments have shown that many derivatives of thieno[2,3-d]pyrimidin-4-one are non-toxic at concentrations up to 200 µmol/L, making them suitable candidates for further development in therapeutic applications .
Q & A
Q. What are the established synthetic routes for 5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Cyclocondensation of substituted thiophene precursors with thiourea derivatives under reflux conditions (e.g., formic acid as a solvent at 100°C for 16–18 hours) to form the thieno[2,3-d]pyrimidine core .
- Step 2 : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
- Step 3 : Methylation at the 3-position using methyl iodide in basic media (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Key Characterization (NMR, MS) |
|---|---|---|---|
| 1 | Formic acid, reflux | 85% | ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH) |
| 2 | Pd(PPh₃)₄, Ar-B(OH)₂ | 70% | HRMS: m/z [M+H]⁺ calc. 354.12 |
| 3 | CH₃I, K₂CO₃, DMF | 90% | ¹³C NMR: δ 40.2 (CH₃) |
Q. How is the compound characterized post-synthesis?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiol (-SH) proton appears at δ 3.5–4.0 ppm in DMSO-d₆, while aromatic protons resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 354.12) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (if single crystals are obtained) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Temperature : Higher yields (≥80%) are achieved at controlled reflux (100–110°C) to prevent side reactions like oxidation of the thiol group .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, but ligand choice (e.g., SPhos vs. XPhos) impacts aryl group incorporation .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in alkylation steps .
Note : Conflicting reports on thiourea degradation under prolonged heating ( vs. 14) suggest pilot studies to balance reaction time and temperature.
Q. How can contradictions in biological activity data be resolved?
Discrepancies in antimicrobial or anticancer activity (e.g., vs. 19) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains.
- Compound Purity : Residual solvents (DMF, DCM) in <95% pure samples can skew IC₅₀ values .
Methodological Solution : - Validate purity via HPLC (≥98%) and standardize assays (e.g., CLSI guidelines for antimicrobial testing) .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
SAR analysis involves:
- Substituent Variation : Modifying the 3-methyl or 5-aryl group to assess impacts on bioactivity (e.g., electron-withdrawing groups enhance antimicrobial potency) .
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution and reactive sites .
- In Silico Docking : Identifies target binding (e.g., kinase active sites) using AutoDock Vina .
Table 2 : Example SAR Findings
| Modification | Bioactivity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 5-(4-Fluorophenyl) | 2.1 (Anticancer) | H-bond with EGFR kinase |
| 5-(3,4-Dimethylphenyl) | 5.8 (Antimicrobial) | Hydrophobic pocket binding |
Q. How are stability and degradation mechanisms studied under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., oxidation of -SH to -S-S-) .
- Kinetic Analysis : Arrhenius plots determine activation energy for decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
